

Application Notes: Gene Expression Analysis Following Tofogliflozin Treatment

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Compound of Interest

Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257

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Introduction

Tofogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, **tofogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1] Beyond its glucose-lowering effects, emerging evidence suggests that **tofogliflozin** exerts pleiotropic effects on various tissues, including the kidneys and the heart, through the modulation of gene expression. These effects contribute to its demonstrated clinical benefits in reducing the risk of diabetic kidney disease and cardiovascular events.[2][3][4]

These application notes provide a comprehensive overview of the gene expression changes induced by **tofogliflozin** treatment, with a focus on renal and cardiac tissues. Detailed protocols for analyzing these changes using RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) are provided to guide researchers in their investigations.

Data Presentation

The following tables summarize the quantitative changes in gene expression observed in preclinical models following **tofogliflozin** treatment.

Table 1: Differentially Expressed Genes in the Kidney Following **Tofogliflozin** Treatment

Data derived from analysis of GEO dataset GSE251739. This dataset is from a study investigating the effects of **tofogliflozin** on renal lipid deposition and inflammation in a mouse model of diet-induced steatohepatitis.

Gene	Pathway	Fold Change (Tofogliflozin vs. Control)	p-value
Upregulated Genes			
Ppara (Peroxisome proliferator-activated receptor alpha)	Fatty Acid Metabolism	2.1	< 0.05
Acox1 (Acyl-CoA oxidase 1)	Fatty Acid Metabolism	1.8	< 0.05
Cpt1a (Carnitine palmitoyltransferase 1A)	Fatty Acid Metabolism	1.9	< 0.05
Downregulated Genes			
Nfkb1 (Nuclear factor kappa B subunit 1)	NFkB Signaling (Inflammation)	-1.7	< 0.05
Rela (RELA proto-oncogene, NF-kB subunit)	NFkB Signaling (Inflammation)	-1.6	< 0.05
Tnf (Tumor necrosis factor)	NFkB Signaling (Inflammation)	-2.0	< 0.05
Il6 (Interleukin 6)	NFkB Signaling (Inflammation)	-2.2	< 0.05

Table 2: **Tofogliflozin**-Induced Gene Expression Changes in Cardiac Hypertrophy

Illustrative data based on the findings reported by Kimura T, et al. (2019) in Dahl salt-sensitive rats. The study demonstrated significant decreases in the expression of genes related to cardiac hypertrophy and fibrosis.[\[5\]](#)[\[6\]](#)

Gene	Pathway	Fold Change (Tofogliflozin vs. Control)	p-value
Downregulated Genes			
Nppa (Natriuretic peptide A)	Cardiac Hypertrophy	-2.5	< 0.05
Nppb (Natriuretic peptide B)	Cardiac Hypertrophy	-2.8	< 0.05
Il6 (Interleukin 6)	Cardiac Hypertrophy / Inflammation	-2.1	< 0.05
Tgfb1 (Transforming growth factor beta 1)	Cardiac Fibrosis	-1.9	< 0.05
Col4a1 (Collagen type IV alpha 1 chain)	Cardiac Fibrosis	-1.7	< 0.05

Experimental Protocols

Protocol 1: RNA Sequencing (RNA-seq) Analysis

This protocol outlines the steps for a comprehensive analysis of gene expression changes in response to **tofogliflozin** treatment using RNA-seq.

1. Experimental Design:

- **Cell Culture/Animal Model:** Select an appropriate in vitro (e.g., human kidney proximal tubule cells, cardiomyocytes) or in vivo (e.g., db/db mice, Dahl salt-sensitive rats) model relevant to the research question.
- **Treatment:** Treat cells or animals with **tofogliflozin** at a clinically relevant concentration. Include a vehicle control group.
- **Replicates:** Use a minimum of three biological replicates per group for statistical power.

2. RNA Extraction:

- Harvest cells or tissues and immediately stabilize RNA using a reagent like TRIzol or an RNA stabilization solution.
- Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is recommended.

3. Library Preparation and Sequencing:

- mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
- Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
- cDNA Synthesis: Synthesize first- and second-strand cDNA.
- End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
- Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
- PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
- Library Quantification and Quality Control: Quantify the library using qPCR and assess its size distribution using a bioanalyzer.
- Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

- **Read Alignment:** Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
- **Quantification:** Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- **Differential Gene Expression Analysis:** Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the **tofogliflozin**-treated and control groups.
- **Pathway and Functional Enrichment Analysis:** Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and functions that are over-represented in the list of differentially expressed genes.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Validation

This protocol describes the validation of RNA-seq results for selected target genes using qPCR.

1. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

2. Primer Design and Validation:

- Design primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) using primer design software (e.g., Primer3).
- Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90% and 110% is considered optimal.

3. qPCR Reaction:

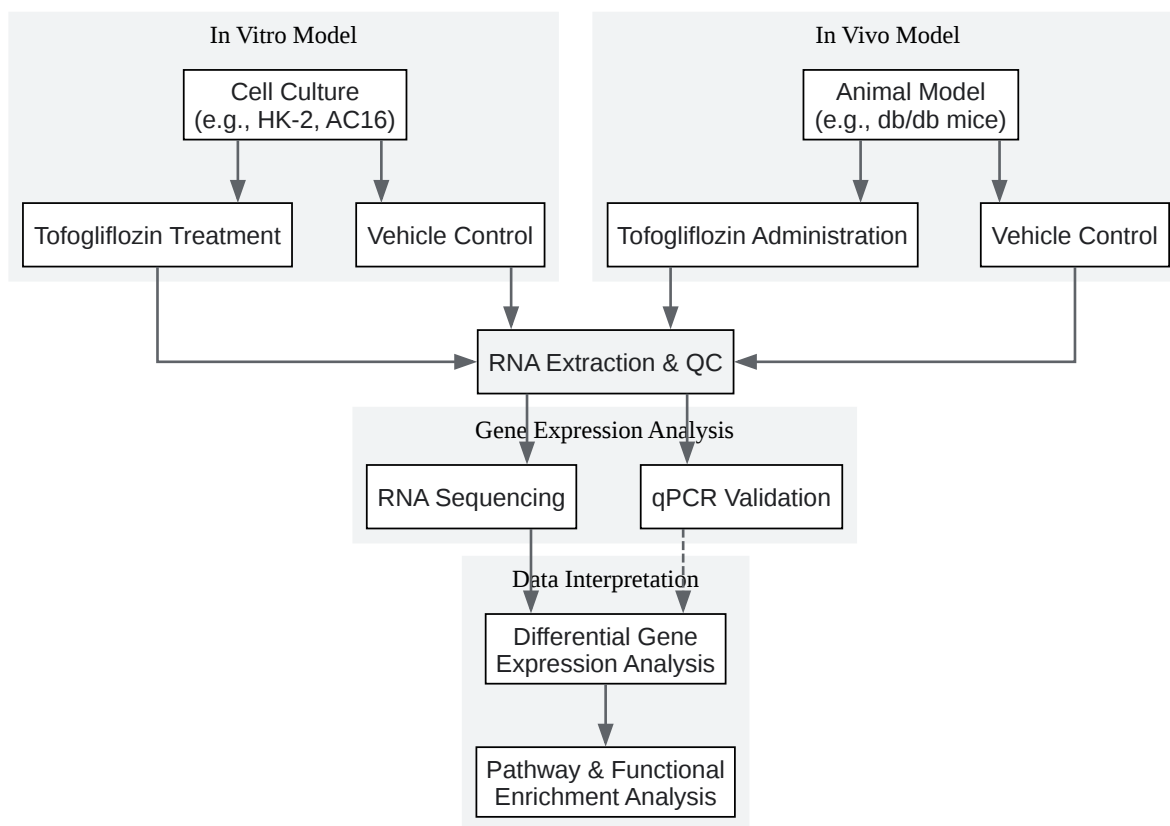
- Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

- Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

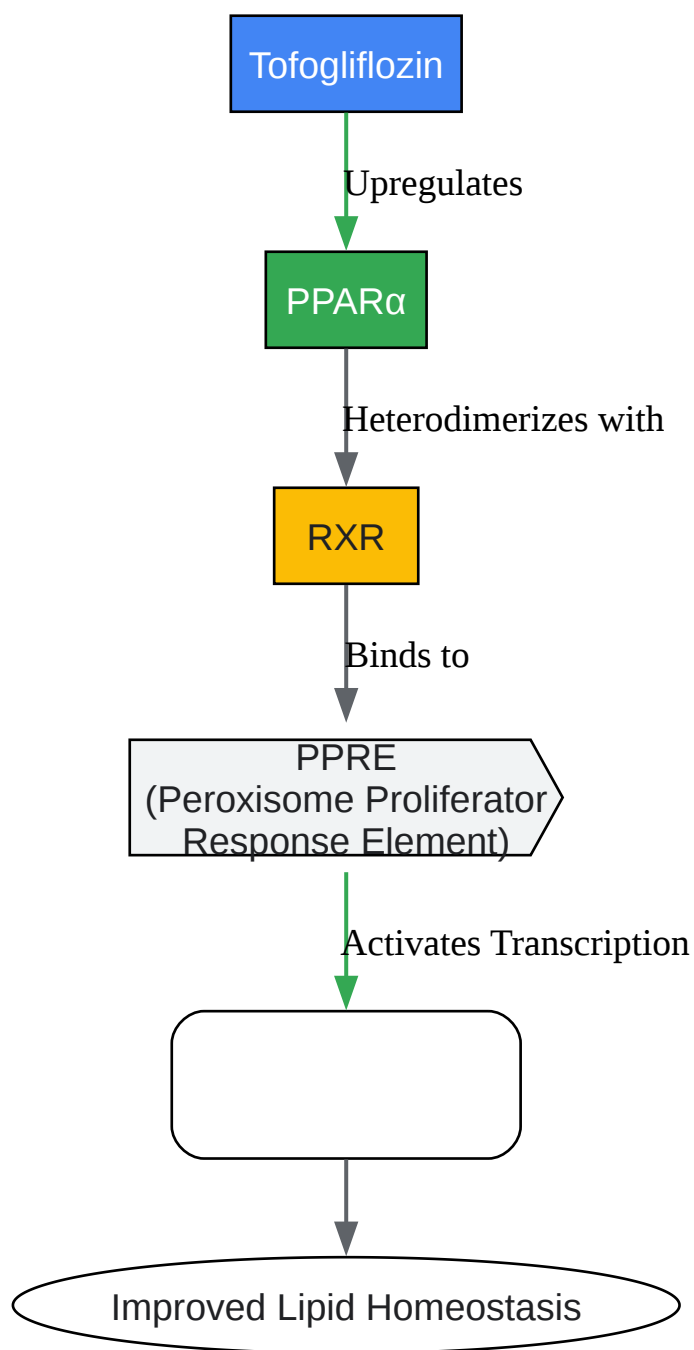
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
- Calculate the fold change in gene expression using the $2^{-\Delta\Delta Ct}$ method.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Mandatory Visualization



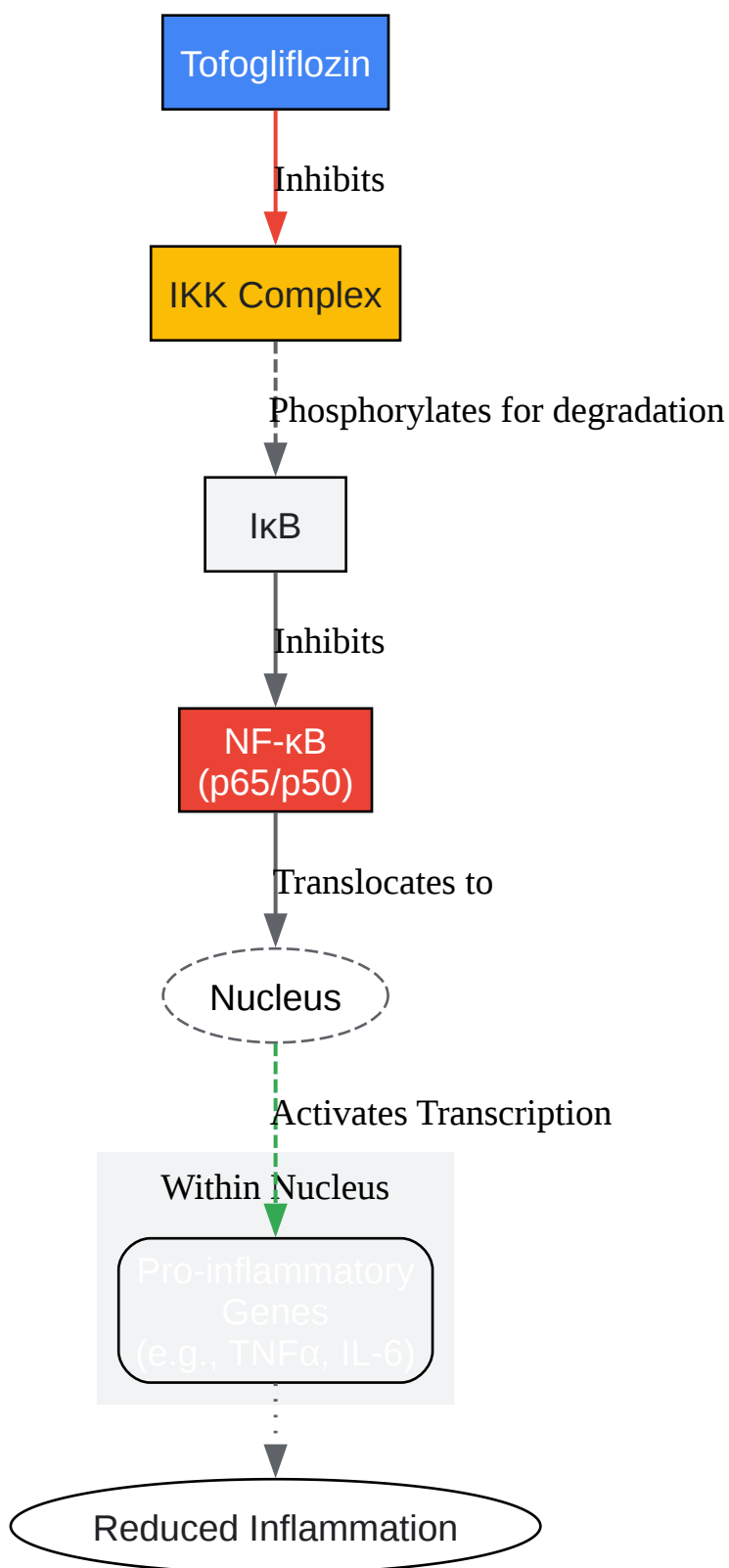
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Caption: Experimental workflow for gene expression analysis after **tofogliflozin** treatment.



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Caption: **Tofogliflozin** upregulates the PPARα signaling pathway.



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Caption: **Tofogliflozin** downregulates the NFκB signaling pathway.

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